![molecular formula C₁₆H₁₂N₂Na₂O₉S₂ B1140027 Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 78211-77-5](/img/structure/B1140027.png)
Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate is a chemical compound that falls under the broader category of sulfonates and acetamides. These compounds are often studied for their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
- The synthesis of related compounds involves the formation of derivatives such as benzamides, benzenesulfonamides, and acetamides, as seen in the work by Sasin et al. (1957) on amines derivatives (Sasin et al., 1957).
Molecular Structure Analysis
- Analysis of molecular structures often involves examining planarity, dihedral angles, and isomeric configurations, as exemplified by Chantrapromma and Fun (2009) in their study of cationic structures (Chantrapromma & Fun, 2009).
Chemical Reactions and Properties
- The chemical reactions of similar compounds can involve processes like oxidative cleavage, electrophilic additions, and nucleophilic substitutions, as discussed by Yoshida et al. (1991) in their study on diselenide and benzeneselenenyl m-nitrobenzenesulfonate reactions (Yoshida et al., 1991).
Physical Properties Analysis
- The physical properties of these compounds can be complex and are often related to their molecular structure and bonding patterns. For instance, studies on the dimerization of azo dyes in aqueous solutions, as reported by Murakami et al. (1997), can offer insights into the physical interactions and stability of such compounds (Murakami et al., 1997).
Chemical Properties Analysis
- The chemical properties are closely tied to functional groups and their reactivity. Studies like that of Choi et al. (2002) on the substitution reactions of aryl benzenesulfonates can provide a deeper understanding of the chemical behavior of similar compounds (Choi et al., 2002).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research in chemical synthesis has explored efficient methods for preparing related sulfonated compounds through reactions involving Tiron (a derivative of the mentioned compound) and ethylene oxide, leading to products like disodium 4,5-bis(2-hydroxyethoxy)-1,3-benzenedisulfonate under mild conditions. This synthesis highlights the adaptability of sulfonated aromatic compounds for further chemical modifications and their potential in various industrial applications Szczeciński, 2003.
Photodynamic Therapy Applications
The benzophenothiazinium dye EtNBS and its derivatives, including those with sulfonate groups similar to the compound , have been studied for their role in photodynamic therapy (PDT). These compounds are effective in generating reactive oxygen species (ROS) and exhibit antimicrobial activity, suggesting their potential use in treating infections and possibly in cancer therapy Vecchio et al., 2014.
Environmental Remediation
In environmental science, sulfonated aromatic compounds like the one of interest are examined for their removal from aqueous media. Studies focus on the utilization of aminated polymeric sorbents for the adsorption of aromatic sulfonates, demonstrating the potential of these materials in treating industrial wastewater and mitigating environmental pollution Pan et al., 2008.
Electrochemical Applications
Further research has delved into the synthesis and characterization of sulfonated poly(phthalazinone ether sulfone)s, which exhibit high molecular weight and low swelling in proton exchange membrane fuel cell (PEMFC) applications. This underscores the significance of sulfonated compounds in enhancing the performance and efficiency of energy-related devices Xiao et al., 2002.
Propiedades
IUPAC Name |
disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b3-2+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPDHLOXJWYDI-WTVBWJGASA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2Na2O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6523344 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)
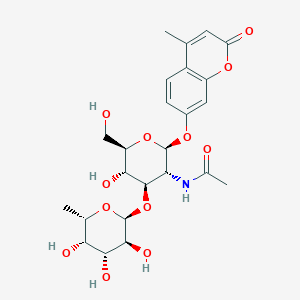
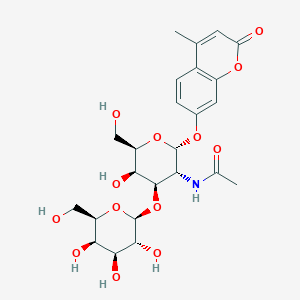

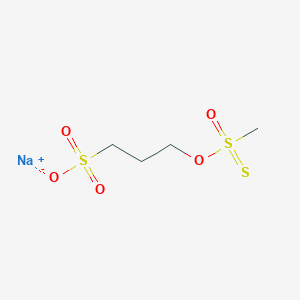
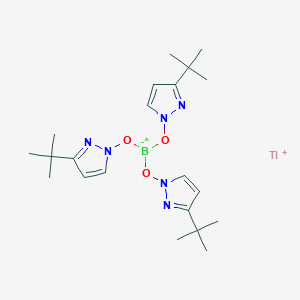
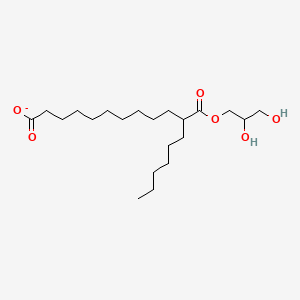
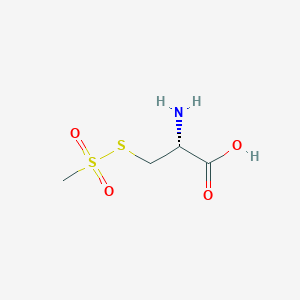

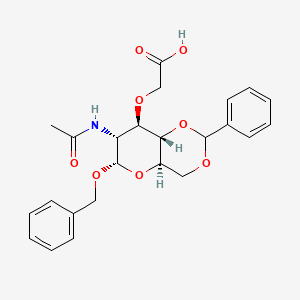
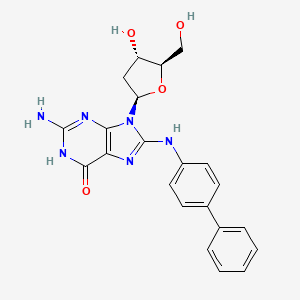
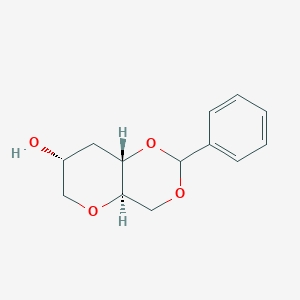
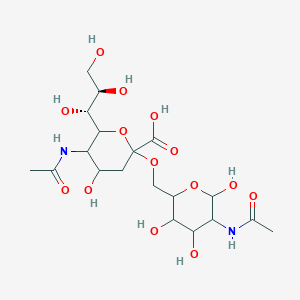
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)